Enhanced Nucleophilic Reactivity at C4 Carbonyl: HOMO Energy Elevation vs. Unmethylated 2-Furanylpyrimidinone
Density functional theory (DFT) calculations on the target compound reveal that the C3-methyl group raises the energy of the highest occupied molecular orbital (HOMO) by 0.15 eV compared with unmethylated 2-furanylpyrimidin-4-one analogs . This HOMO elevation lowers the energy barrier for nucleophilic attack at the electrophilic C4 carbonyl oxygen, quantifiably differentiating the compound's reactivity profile from des-methyl congeners.
| Evidence Dimension | HOMO energy (eV) — indicator of nucleophilic reactivity at carbonyl oxygen |
|---|---|
| Target Compound Data | HOMO elevated by 0.15 eV relative to unmethylated analogs (DFT-calculated) |
| Comparator Or Baseline | Unmethylated 2-furanylpyrimidin-4-one analogs (baseline HOMO not explicitly provided; difference reported as +0.15 eV for target compound) |
| Quantified Difference | +0.15 eV HOMO elevation for target compound vs. unmethylated analog baseline |
| Conditions | DFT computational analysis; no comparator HOMO absolute values reported, only the relative shift |
Why This Matters
This quantifiable electronic difference allows researchers to predict and exploit enhanced nucleophilic reactivity at the C4 position when designing synthetic transformations or covalent probe strategies, directly informing procurement decisions where reactivity tuning is critical.
